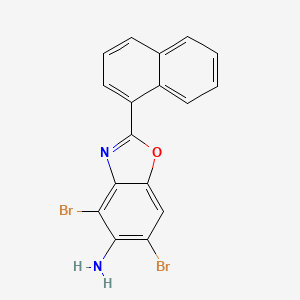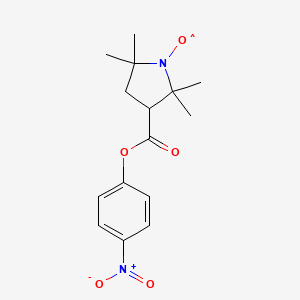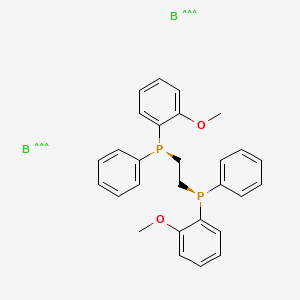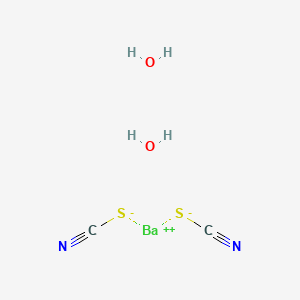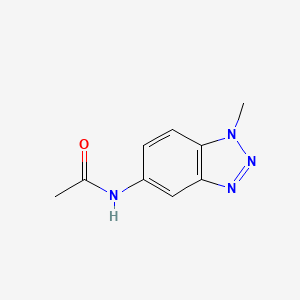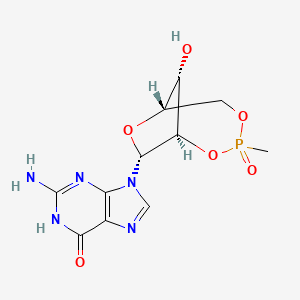
2',5'-Cyclic methylphosphonate guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,5’-Cyclic methylphosphonate guanosine is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a cyclic methylphosphonate group attached to the guanosine molecule, which imparts distinct biochemical and pharmacological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Cyclic methylphosphonate guanosine typically involves the cyclization of a guanosine derivative with a methylphosphonate group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the cyclization process. For instance, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2’,5’-Cyclic methylphosphonate guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the methylphosphonate group.
Substitution: Nucleophilic substitution reactions can occur at the guanosine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the guanosine moiety.
科学的研究の応用
2’,5’-Cyclic methylphosphonate guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling pathways and as a potential modulator of enzymatic activity.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It can be used in the development of novel materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2’,5’-Cyclic methylphosphonate guanosine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in nucleotide metabolism and signaling pathways. For instance, it may inhibit or activate certain kinases or phosphatases, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- 2’,3’-Cyclic monophosphate guanosine
- 3’,5’-Cyclic monophosphate guanosine
- 2’,5’-Cyclic adenosine monophosphate
Uniqueness
2’,5’-Cyclic methylphosphonate guanosine is unique due to the presence of the methylphosphonate group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and alter its interaction with biological targets compared to other cyclic nucleotides.
特性
分子式 |
C11H14N5O6P |
|---|---|
分子量 |
343.23 g/mol |
IUPAC名 |
2-amino-9-[(1R,6S,8R,9S)-9-hydroxy-3-methyl-3-oxo-2,4,7-trioxa-3λ5-phosphabicyclo[4.2.1]nonan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N5O6P/c1-23(19)20-2-4-6(17)7(22-23)10(21-4)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H3,12,14,15,18)/t4-,6-,7+,10+,23?/m0/s1 |
InChIキー |
ZDPNTAKVPGFCEM-ARHPKTKOSA-N |
異性体SMILES |
CP1(=O)OC[C@H]2[C@@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O |
正規SMILES |
CP1(=O)OCC2C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



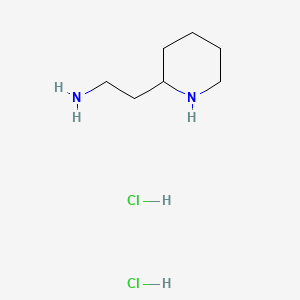

![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
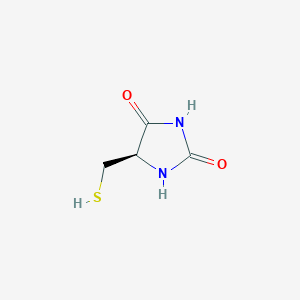

![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
